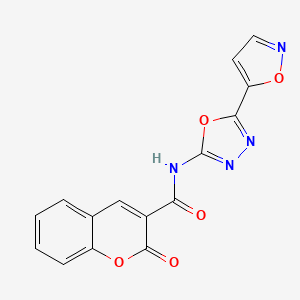

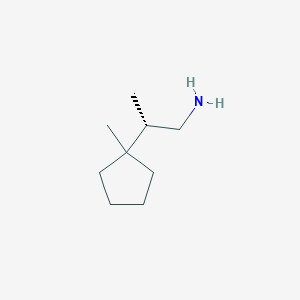

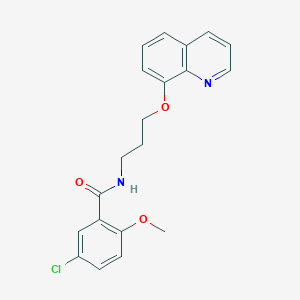

![molecular formula C14H16F3N3O6 B2705201 Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate CAS No. 477768-39-1](/img/structure/B2705201.png)

Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate” is a chemical compound with the CAS Number: 477768-39-1 . It has a molecular weight of 379.29 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H16F3N3O6/c1-13(2,3)11(12(21)26-4)18-10-8(19(22)23)5-7(14(15,16)17)6-9(10)20(24)25/h5-6,11,18H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 379.29 . The InChI code for this compound provides information about its molecular structure and formula .科学的研究の応用

Photocatalytic Applications

Compounds with nitroaromatic groups, similar to the structural components of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate, have been studied for their photocatalytic degradation capabilities. For instance, the photocatalytic degradation of aniline, 4-nitroaniline, and 2,4-dinitroaniline using SnO2 nanostructures highlights the potential of nitroaromatic compounds in environmental remediation technologies (Talebian & Jafarinezhad, 2013).

Organic Synthesis and Catalysis

Research on the synthesis and structural characterization of nickel(II) and palladium(II) diimine complexes bearing aniline moieties suggests the importance of such compounds in developing new catalytic materials for olefin polymerization (Schmid et al., 2001). This illustrates the potential of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate in catalysis and polymer science.

Electron Transfer Mechanisms

Studies on photo-induced electron-transfer reactions involving aryl perfluoroalkanesulfonates with anilines indicate the reactive potential of nitroaromatic and anilino compounds in generating coupling products through electrophilic aromatic substitution (Chen & Li, 1994). This suggests potential applications in synthesizing novel organic compounds and understanding reaction mechanisms.

Host-Guest Chemistry

Research on the design and synthesis of host-guest complexes through non-covalent bonds, where specific nitro-substituted compounds function as hosts, provides insight into the supramolecular chemistry applications of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate (Pedireddi et al., 1998).

Green Chemistry Metrics

The evaluation of dimethyl carbonate and other methylating agents based on atom economy and mass index in comparison to traditional methods provides a framework for assessing the efficiency and environmental impact of chemical reactions involving similar compounds (Selva & Perosa, 2008). This research could inform the development of more sustainable chemical processes using Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate.

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as dinitroaniline herbicides, act on the mitotic process essential to undesirable organisms .

Mode of Action

It is suggested that it may disrupt the mitotic process in cells, similar to other dinitroaniline herbicides . This disruption is caused by an effect on the spindle microtubules, leading to an increase in the percentage of cells in arrested metaphase .

Biochemical Pathways

It is known that similar compounds can interfere with photosynthesis and respiration in vivo and in vitro .

Pharmacokinetics

It is suggested that similar compounds are either absorbed or adsorbed by the roots due to the proximity of the roots to the herbicide, but that translocation from the root to the top is minimal .

Result of Action

It is known that similar compounds cause swelling of the root tip, a universally recognized morphological effect .

Action Environment

It is suggested that similar compounds can be antidoted with certain organophosphorus insecticides .

特性

IUPAC Name |

methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O6/c1-13(2,3)11(12(21)26-4)18-10-8(19(22)23)5-7(14(15,16)17)6-9(10)20(24)25/h5-6,11,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBHPJYVIQACAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2705119.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2705128.png)

![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)